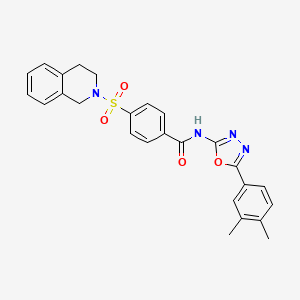

![molecular formula C12H11N3O2 B2698393 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole CAS No. 1240590-93-5](/img/structure/B2698393.png)

4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

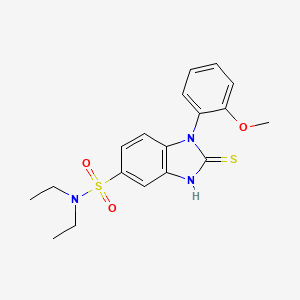

“4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole” is a chemical compound with the molecular formula C12H11N3O2 . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of nitro compounds, which includes “4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole”, can be achieved in several ways. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Molecular Structure Analysis

The molecular structure of “4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole” consists of a pyrazole ring attached to a phenylpropenyl group and a nitro group . The presence of the nitro group, which is a very important class of nitrogen derivatives, contributes to the compound’s reactivity .Chemical Reactions Analysis

Nitro compounds, such as “4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole”, are known for their reactivity. The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This makes nitro compounds highly reactive and capable of undergoing various chemical reactions.Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending on the nature of the compound . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Scientific Research Applications

Optical and Material Properties

A study examining the relationships between structure and properties in a series of 2-pyrazoline derivatives, including those with 4-nitro substitution, highlighted their diverse optical behaviors. Compounds with 4-nitro substitution displayed notable second-order non-linear optical properties and liquid crystalline behavior, indicating potential applications in materials science for optical modulation and display technologies (Barberá et al., 1998).

Molecular Structure and Interactions

The crystal structure analysis of various pyrazole derivatives, including those with nitro substitutions, has been a focal point for understanding intermolecular interactions and molecular geometry. For example, the study of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine provided insights into the arrangement of molecules in crystals, highlighting the role of hydrogen bonding in forming stable structures (Hernández-Ortega et al., 2012).

Synthesis and Chemical Reactivity

Research into the synthesis of new azo Schiff bases of pyrazole derivatives, including those with 4-nitrobenzylidene, underscored the importance of these compounds in developing new materials with specific optical properties. The theoretical and experimental spectral analyses supported by DFT calculations reveal potential applications in designing materials with tailored electronic and optical features (Özkınalı et al., 2018).

Antibacterial Activity

The development of novel 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one derivatives, through an efficient multicomponent method under ultrasound irradiation, showcased the antibacterial potential of pyrazole derivatives. The presence of nitro groups significantly enhanced the antibacterial activity against specific strains, indicating their potential in medicinal chemistry for developing new antibacterial agents (Kerru et al., 2020).

Energetic Materials

The synthesis and study of nitropyrazoles with trinitromethyl moieties highlight the potential of these compounds as high-energy materials. Their positive heats of formation, high density, and promising energetic performance position them as candidates for new environmentally benign energetic materials (Dalinger et al., 2015).

Safety And Hazards

While specific safety and hazard information for “4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole” is not available in the search results, nitro compounds in general can be hazardous. They are often harmful if swallowed and can cause skin irritation . Proper handling and storage are necessary to ensure safety.

properties

IUPAC Name |

4-nitro-1-[(E)-3-phenylprop-2-enyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-15(17)12-9-13-14(10-12)8-4-7-11-5-2-1-3-6-11/h1-7,9-10H,8H2/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYAXTAUAUBTED-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2698310.png)

![N-isopentyl-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2698318.png)

![4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-2-pyrrolidinone](/img/structure/B2698320.png)

![3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2698322.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile](/img/structure/B2698324.png)

![9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2698325.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2698332.png)

![3-(2-fluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2698333.png)